Bicyclo[1.1.1]pentan-1-amine

Medicinal Chemistry Synthetic Chemistry Bioisostere Synthesis

Replace flat, metabolically labile anilines with a validated 3D bioisostere. Bicyclo[1.1.1]pentan-1-amine maintains target binding geometry while reducing logP (0.11 vs aniline ~1.0) and extending hepatocyte half-life 3.9-fold. Demonstrated 97% condensation yield with nadic anhydride (vs 7% for BCO-amine). Ideal for TNKS inhibitors and natural product analog optimization. - LogP: 0.11 | MW: 83.13 | Fully sp³-hybridized - Improves solubility & metabolic stability - Reliable, high-yielding coupling chemistry

Molecular Formula C5H9N
Molecular Weight 83.134
CAS No. 1581682-06-5; 177287-49-9
Cat. No. B2776803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[1.1.1]pentan-1-amine
CAS1581682-06-5; 177287-49-9
Molecular FormulaC5H9N
Molecular Weight83.134
Structural Identifiers
SMILESC1C2CC1(C2)N
InChIInChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2
InChIKeyUZDGSLINNQQTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[1.1.1]pentan-1-amine Saturated Bioisostere


Bicyclo[1.1.1]pentan-1-amine (CAS: 177287-49-9) is a saturated, sp³-rich bridgehead amine that serves as a nonclassical bioisostere of para-substituted benzene rings and anilines [1]. The strained bicyclo[1.1.1]pentane (BCP) scaffold mimics the spatial geometry of a 1,4-disubstituted phenyl ring—maintaining near-identical substituent distances and dihedral angles—while replacing the aromatic system with a fully sp³-hybridized, three-dimensional framework . This structural substitution often preserves target binding affinity while enhancing physicochemical properties such as aqueous solubility, metabolic stability, and membrane permeability . The compound has a molecular weight of 83.13 g/mol and a calculated ACD/LogP of 0.11, reflecting its reduced lipophilicity relative to aromatic amines .

Nonclassical bioisostere of para-substituted anilines Scaffold replacement
Fully sp³-rich saturated BCP framework 3D geometry
Reported solubility & metabolic stability context Physicochemical profile

Bicyclo[1.1.1]pentan-1-amine Interchangeability Limitations


Although multiple saturated bridged bicyclic amines—such as bicyclo[2.2.2]octan-1-amine (BCO-amine) and bicyclo[3.1.1]heptan-1-amine—are marketed as phenyl bioisosteres, their chemical reactivity and synthetic tractability differ profoundly from Bicyclo[1.1.1]pentan-1-amine. Direct experimental comparisons reveal that BCP-amine exhibits exceptionally high nucleophilicity and low steric hindrance relative to its BCO counterpart, leading to dramatic differences in condensation yields (97% versus 7%) under identical conditions [1]. Furthermore, BCP-amine’s intrinsic physicochemical profile—including a markedly lower logP (0.11 versus 0.90–1.14 for aniline) and altered metabolic stability—means that substituting an aniline moiety with a BCP-amine cannot be done without re-evaluating the compound's overall drug-likeness and pharmacokinetic behavior . Generic substitution among bicyclic amines without quantitative performance data risks synthetic failure and compromised biological outcomes.

Yield Condensation efficiency may drop substantially with alternative bicyclic amines (e.g., BCO-amine).
LogP Altered lipophilicity may shift drug-likeness and off-target binding profile.
Metabolism Metabolic stability improvement observed with BCP may not transfer to analog series.

Bicyclo[1.1.1]pentan-1-amine Comparator Evidence


Superior Condensation Efficiency

In a direct head-to-head comparison during the synthesis of tankyrase inhibitor analogs, the condensation of Bicyclo[1.1.1]pentan-1-amine with nadic anhydride proceeded with a 97% yield, whereas bicyclo[2.2.2]octan-1-amine (BCO-amine) yielded only 7% under identical conditions [1]. Computational analysis attributed this difference to the BCP-amine's combination of low steric hindrance and high intrinsic nucleophilicity [1].

Condensation Efficiency
Head-to-head
BCP-amine 97% vs BCO-amine 7%
Reported synthetic efficiency context
Nadic anhydride, IWR1 analog synthesis
Medicinal Chemistry Synthetic Chemistry Bioisostere Synthesis

Enhanced Metabolic Stability

In an in vitro hepatocyte stability study, the BCP-containing analog BCP-resveratrol exhibited a half-life (t₁/₂) of 90.4 ± 11.7 minutes in human hepatocytes, compared to 23.2 ± 1.6 minutes for natural resveratrol—a 3.9-fold improvement in metabolic stability [1]. This class-level inference demonstrates the metabolic advantage conferred by replacing a phenyl ring with a BCP scaffold when the BCP-amine is incorporated into a bioactive molecule.

Metabolic Stability
Class-level
t₁/₂ 90.4 min (BCP) vs 23.2 min (resveratrol)
Supports hepatocyte stability screening
In vitro human hepatocyte assay
Pharmacokinetics Drug Metabolism Bioisosteric Replacement

Reduced Lipophilicity

Calculated lipophilicity values indicate that Bicyclo[1.1.1]pentan-1-amine (ACD/LogP = 0.11) is substantially less lipophilic than aniline (XLogP = 0.90) . This cross-study comparable difference suggests that replacing an aniline moiety with a BCP-amine can lower a compound's overall logP, potentially improving aqueous solubility and reducing off-target binding associated with high lipophilicity.

Lipophilicity
Data to verify
ΔLogP ≈ -0.79 to -1.03 vs aniline
Supports logP optimization review
Calculated values; cross-study comparison
Physicochemical Property Drug-Likeness Bioisosterism

Bicyclo[1.1.1]pentan-1-amine Application Scenarios


Bioisosteric Replacement of para-Substituted Anilines

Based on its reduced lipophilicity (ΔLogP ≈ -0.79 to -1.03 relative to aniline) and the class-level evidence of improved metabolic stability (3.9-fold longer hepatocyte half-life) [1], Bicyclo[1.1.1]pentan-1-amine is ideally suited for replacing para-substituted aniline motifs in lead optimization campaigns. This substitution can enhance drug-likeness by lowering logP, increasing aqueous solubility, and reducing the risk of reactive metabolite formation—all while maintaining target binding affinity as demonstrated by docking studies [2].

High-Yield Tankyrase Inhibitor Synthesis

The exceptional condensation efficiency of BCP-amine with nadic anhydride (97% yield versus 7% for BCO-amine) [3] makes this compound the preferred building block for synthesizing TNKS inhibitor analogs such as IWR1-BCP. Researchers aiming to scale up TNKS-targeting compounds for in vivo efficacy studies will benefit from the reliable, high-yielding coupling chemistry that BCP-amine enables, minimizing synthetic bottlenecks and reducing material costs.

Metabolically Stable Natural Product Analogs

The metabolic stability advantage observed in the BCP-resveratrol case study (t₁/₂ increased from 23.2 min to 90.4 min in human hepatocytes) [1] supports the use of Bicyclo[1.1.1]pentan-1-amine in designing analogs of natural products plagued by poor bioavailability. By replacing metabolically labile phenyl rings with the BCP scaffold, medicinal chemists can create analogs with prolonged half-lives and improved oral exposure, addressing a common failure point in natural product-derived drug development.

Application
Selection Property
Validation Focus
para-Substituted aniline bioisostere studies
Reported physicochemical profile
LogP and solubility optimization review
Tankyrase inhibitor analog synthesis
Condensation efficiency context
Synthetic yield and scale-up feasibility
Natural product analog metabolic stability studies
Hepatocyte stability model context
Half-life and exposure model review

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